1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene
Description
1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms (1,2-positions), a sulfanyl (thioether) group at position 4, and a propyl chain linking the sulfanyl moiety to a 3-(trifluoromethyl)phenoxy group. Its sulfanyl-propyl-phenoxy linkage distinguishes it from simpler thioethers or aryl ethers, likely influencing its reactivity and bioavailability .
Properties
IUPAC Name |
1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3OS/c17-14-6-5-13(10-15(14)18)23-8-2-7-22-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSNSQTDPBPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCSC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic and Steric Effects: The target compound’s 1,2-dichloro substitution creates a steric and electronic environment distinct from mono-chloro analogs like oxyfluorfen. The 3-(trifluoromethyl)phenoxy group enhances lipophilicity (logP ~4.2 estimated), comparable to oxyfluorfen (logP ~3.8), but the sulfanyl-propyl chain introduces greater conformational flexibility than rigid ether linkages .
Bioactivity and Stability :
- Unlike nitrofluorfen and oxyfluorfen, which rely on nitro groups for herbicidal activity, the target compound ’s sulfanyl group could participate in redox reactions or metal coordination, suggesting divergent mechanisms (e.g., protease inhibition) .
- Stability studies of analogous sulfanyl-containing compounds indicate susceptibility to oxidation, necessitating formulation additives to prolong shelf life .
Synthetic Complexity: The propyl-sulfanyl-phenoxy bridge in the target compound requires multi-step synthesis (e.g., nucleophilic substitution, thiol-ene coupling), making it more synthetically challenging than nitrofluorfen’s direct phenoxy attachment .
Biological Activity
1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. The compound features a dichlorobenzene core, a trifluoromethyl group, and a sulfanyl propyl chain, which contribute to its unique properties and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its herbicidal properties and potential therapeutic applications. Key findings include:
- Herbicidal Activity : The compound exhibits significant herbicidal effects, particularly against a range of weed species. Its mechanism of action is primarily through the inhibition of specific enzymes involved in plant growth.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains.
Herbicidal Activity
Research has demonstrated that this compound acts as a potent herbicide. A study indicated that it effectively inhibited phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. The following table summarizes the herbicidal efficacy against various weed species:
| Weed Species | Efficacy (g/ha) | Mechanism of Action |
|---|---|---|
| Common Lambsquarters | 375 | PDS Inhibition |
| Pigweed | 500 | PDS Inhibition |
| Crabgrass | 750 | PDS Inhibition |
Antimicrobial Activity
The compound's derivatives have shown potential as antimicrobial agents. For instance, studies have reported moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in treating neurodegenerative diseases. The following table presents the IC50 values for selected derivatives:
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| Derivative A | 27.04 | 58.01 |
| Derivative B | 106.75 | 277.48 |
| Rivastigmine (Control) | 10.00 | 15.00 |
Case Studies
- Case Study on Herbicidal Efficacy : A field trial conducted in 2022 evaluated the effectiveness of the compound against six different weed species under varying environmental conditions. Results indicated that the compound maintained high efficacy across different soil types and moisture levels, highlighting its potential for agricultural applications.
- Antimicrobial Screening : Another study focused on synthesizing various analogs of the compound to assess their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. Several derivatives exhibited promising results, with MIC values comparable to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
